molecular formula C24H22ClNO B4955384 5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride

5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride

Cat. No.: B4955384
M. Wt: 375.9 g/mol
InChI Key: VFCLCJOXDOBBFW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and solvent choice to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Phenanthridinones

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride may exhibit unique biological activities due to its specific structural features. These differences can influence its binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO.ClH/c1-26-18-13-10-17(11-14-18)24-21-9-5-4-8-20(21)23-19-7-3-2-6-16(19)12-15-22(23)25-24;/h2-3,6-7,10-15H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLCJOXDOBBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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